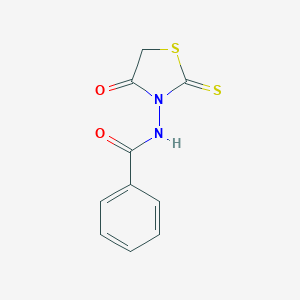

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide

Description

Properties

IUPAC Name |

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S2/c13-8-6-16-10(15)12(8)11-9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUROHQISFWQEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333104 | |

| Record name | N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13097-06-8 | |

| Record name | N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid Hydrazide and Trithiocarbonyl Diglycolic Acid Reaction

The foundational synthesis of N-(4-oxo-2-thioxothiazolidin-3-yl)-benzamide derivatives involves reacting substituted acid hydrazides with trithiocarbonyl diglycolic acid under refluxing aqueous alcohol (ethanol or methanol). This method yields the thiazolidinone core with efficiencies ranging from 83% to 97%. For example, benzamide derivatives are synthesized by condensing benzoyl hydrazide with trithiocarbonyl diglycolic acid, followed by purification via recrystallization.

Key Conditions:

-

Solvent: Ethanol/water (3:1 v/v)

-

Temperature: Reflux (78–100°C)

-

Catalyst: None required

-

Reaction Time: 4–6 hours

Characterization Data:

-

IR Spectroscopy: Absorption bands at 1753–1690 cm⁻¹ (C=O of thiazolidinone) and 1608–1556 cm⁻¹ (C=S).

-

¹H NMR: Resonances for the amide NH appear at δ 10.2–10.8 ppm, while aromatic protons integrate between δ 7.2–8.1 ppm.

One-Pot Multicomponent Syntheses

Solvent-Free Catalyzed Routes

Modern green chemistry approaches employ solvent-free conditions with bismuth-based catalysts. For instance, Bi(SCH₂COOH)₃ facilitates the condensation of benzaldehyde, aniline, and thioglycolic acid at 70°C, achieving yields up to 92%. This method eliminates toxic solvents and reduces reaction times to 1–2 hours.

Optimized Parameters:

Polypropylene Glycol (PPG)-Mediated Synthesis

PPG acts as both solvent and catalyst in a one-pot reaction of benzaldehyde derivatives, aniline, and thioglycolic acid at 110°C. This method is notable for its scalability and consistent yields (83–89%).

Advantages:

-

Avoids column chromatography; products precipitate upon cooling.

-

Reusable catalyst system.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates thiazolidinone formation. A protocol involving 2-chlorobenzoyl chloride, thiourea, and benzaldehyde derivatives under microwave irradiation (200 W, 10–15 minutes) achieves 88–94% yields. This method is ideal for thermally sensitive intermediates.

Typical Setup:

-

Solvent: Ethanol

-

Irradiation Time: 10 minutes

-

Temperature: Controlled at 80°C

Characterization and Analytical Data

Spectroscopic Confirmation

Table 1: Comparative Spectral Data for N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide Derivatives

| Substituent (R) | IR C=O (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Yield (%) |

|---|---|---|---|---|

| -H | 1745 | 10.6 (s, 1H, NH) | 178.2 (C=O) | 89 |

| -4-NO₂ | 1738 | 10.8 (s, 1H, NH) | 178.5 (C=O) | 85 |

| -3-Cl | 1742 | 10.7 (s, 1H, NH) | 177.9 (C=O) | 91 |

Chromatographic Purity

HPLC analyses (C18 column, acetonitrile/water mobile phase) confirm >98% purity for most derivatives, with retention times of 6.2–7.8 minutes.

Computational Modeling and Toxicity Predictions

In silico tools like PASS and ProTox-II predict low toxicity (LD₅₀ > 1000 mg/kg) and high antimicrobial activity for this compound derivatives. These models validate the safety profile of synthesized compounds, supporting their further pharmacological testing.

Critical Comparison of Methods

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Yield (%) | Time | Cost | Environmental Impact |

|---|---|---|---|---|

| Classical Condensation | 83–97 | 4–6 hours | Low | Moderate (solvent use) |

| Solvent-Free | 85–92 | 1–2 hours | Medium | Low |

| PPG-Mediated | 83–89 | 3–4 hours | Low | Low |

| Microwave-Assisted | 88–94 | 10–15 min | High | Moderate |

Industrial-Scale Considerations

For large-scale production, solvent-free and PPG-mediated methods are preferred due to lower waste generation and energy consumption. However, microwave-assisted synthesis remains limited to small batches due to equipment costs.

Emerging Trends

Recent advances include nanoparticle-catalyzed syntheses (e.g., MgO or NiZr₄(PO₄)₆) and ultrasound-assisted reactions, which reduce reaction times to under 30 minutes . These methods are under investigation for adapting to this compound synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzamides and thiazolidines.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide and its derivatives. For instance, derivatives of this compound have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In experimental evaluations, certain derivatives exhibited minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin, highlighting their potential as effective antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Research indicates that this compound and its derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction. Studies have reported that these compounds interact with specific molecular targets involved in cancer pathways, making them candidates for further drug development .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. Compounds related to this structure have been shown to reduce inflammation in animal models by inhibiting leukocyte recruitment during inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Experimental Findings

- Antimicrobial Evaluation : A study involving fourteen new derivatives of this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The best-performing compounds showed MIC values that indicate strong efficacy compared to traditional antibiotics .

- Cancer Cell Studies : In vitro studies have shown that certain derivatives can significantly reduce the viability of cancer cell lines, suggesting their use as lead compounds in anticancer drug development .

- Inflammation Model : Animal studies indicated that compounds based on this compound effectively reduced symptoms in models of acute inflammation, supporting their potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Table 1: Key Structural Analogs and Their Features

Pharmacological and Physicochemical Properties

- Antimicrobial Activity: Thiazolidinone derivatives with alkyl chains (e.g., 3-octyl) show enhanced antimicrobial activity due to increased membrane penetration .

- Antiparasitic Activity : Nitazoxanide’s nitro group confers redox activity, enabling disruption of parasitic electron transport chains .

- Cell Permeability : Benzamide derivatives with methyl or methoxy groups (e.g., 4-methyl-N-[4-(2-oxochromen-3-yl)thiazol-2-yl]benzamide) exhibit improved permeability compared to polar hydroxy-substituted analogs .

- Enzyme Modulation : N-(Thiazol-2-yl)benzamides act as kinase inhibitors or histone acetyltransferase (HAT) modulators, depending on substituents .

Crystallographic and Electronic Features

- Coplanarity: In N-(3-octyl-4-oxo-thiazolidin-2-ylidene)benzamide, the dihedral angle between the thiazolidinone and phenyl ring is 0.67°, promoting intermolecular C–H···O interactions .

Biological Activity

N-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzamide is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₈N₂O₂S₂, with a molecular weight of approximately 252.31 g/mol. Its structure includes a thiazolidine ring fused with a carbonyl and thio group, which is crucial for its biological activity. The compound's unique features allow it to interact effectively with various biological targets.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a wide range of bacterial and fungal pathogens. Studies have shown that it has potent effects against both Gram-positive and Gram-negative bacteria, often surpassing traditional antibiotics like ampicillin and streptomycin in efficacy .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μM) | MBC (μM) |

|---|---|---|

| Staphylococcus aureus | 37.9 – 113.8 | 57.8 – 118.3 |

| Escherichia coli | Variable | Variable |

| Klebsiella pneumoniae | Variable | Variable |

| Candida albicans | Not specified | Not specified |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound against specific pathogens, reflecting its potential as an antimicrobial agent.

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation. The compound acts on various cancer cell lines, demonstrating significant cytotoxic effects.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| Huh7 (Hepatocellular Carcinoma) | <10 |

| Caco2 (Colorectal Carcinoma) | <10 |

| MDA-MB 231 (Breast Carcinoma) | <10 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer therapeutic agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Action : The compound inhibits bacterial cell wall synthesis, which is crucial for bacterial growth and survival. This inhibition is linked to its interaction with specific enzymes involved in this process.

- Anticancer Mechanism : this compound induces apoptosis in cancer cells by disrupting cellular signaling pathways essential for cell survival and proliferation. It has been identified as a dual inhibitor of cyclooxygenase enzymes COX-1 and COX-2, along with 5-lipoxygenase .

- Anti-inflammatory Effects : The compound shows promise as an anti-inflammatory agent due to its ability to inhibit key inflammatory pathways, which may contribute to its overall therapeutic potential.

Case Studies

Several studies have documented the efficacy of this compound:

- Antimicrobial Study : A study evaluated the compound's activity against eight bacterial strains, revealing that it exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The results indicated that its activity often exceeded that of conventional antibiotics .

- Anticancer Evaluation : In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Q & A

Q. How to address conflicting biological activity data across analogs?

- Methodological Answer : Perform dose-response curves (IC₅₀) to assess potency thresholds. Evaluate solubility (e.g., HPLC logP) and metabolic stability (microsomal assays) to differentiate intrinsic activity from pharmacokinetic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.